1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F6N3OS/c1-24-13-9(11(23-24)15(19,20)21)6-10(26-13)12(25)22-8-4-2-3-7(5-8)14(16,17)18/h2-6H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBUFOIZPKRXTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F6N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide (CAS Number: 3032-40-4) is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anti-inflammatory research. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H8F6N4OS |
| Molecular Weight | 338.27 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 236.6 ± 40.0 °C at 760 mmHg |
| Flash Point | 96.9 ± 27.3 °C |
Synthesis
The synthesis of this compound involves various methods that have been explored in the literature. Notably, derivatives of thieno[2,3-c]pyrazole have been synthesized and characterized for their biological activities through methods such as:
- Refluxing with appropriate reagents.
- Substitution reactions involving trifluoromethyl groups.
- Carboxamide formation through amide coupling reactions.
Antifungal Activity
Research indicates that derivatives of thieno[2,3-c]pyrazole exhibit moderate antifungal activity against several phytopathogenic fungi. For instance, a study reported that certain synthesized derivatives showed over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid .
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been evaluated through various bioassays. In particular, studies have shown that thieno[2,3-c]pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For example:
- In vitro assays demonstrated significant inhibition of COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs such as celecoxib .
- In vivo studies using carrageenan-induced paw edema models indicated that these compounds effectively reduced inflammation, suggesting their potential as therapeutic agents in inflammatory diseases .
Case Study 1: Antifungal Efficacy
In a recent study published in Molecules, researchers synthesized a series of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-pyrazole derivatives and tested them against Fusarium oxysporum and other fungi. The results indicated that specific compounds exhibited promising antifungal properties, leading to further exploration of their mechanisms .
Case Study 2: Anti-inflammatory Mechanism
A study focused on the anti-inflammatory effects of pyrazole derivatives highlighted the significance of structural modifications in enhancing COX inhibitory activity. Compounds with specific substitutions demonstrated superior efficacy in reducing edema in animal models compared to traditional treatments .
Scientific Research Applications
Anticancer Activity
The compound has been synthesized and evaluated for its anticancer properties. Research indicates that derivatives of thieno[2,3-c]pyrazole exhibit promising antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that certain thieno[2,3-c]pyrazole derivatives showed significant inhibition against human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer) .
Table 1: Anticancer Activity of Thieno[2,3-c]pyrazole Derivatives
| Compound | Cell Line Tested | % Inhibition |
|---|---|---|
| Compound A | MCF-7 | 75% |
| Compound B | DU145 | 68% |
| Compound C | A375 | 82% |
Herbicidal Properties
Research has indicated that compounds similar to 1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide possess herbicidal activity. These compounds are effective against various weed species, making them valuable in agricultural settings .
Table 2: Herbicidal Activity Against Common Weeds
| Weed Species | % Control with Compound |
|---|---|
| Amaranthus retroflexus | 85% |
| Echinochloa crus-galli | 78% |
| Setaria viridis | 90% |
Mode of Action
The herbicidal effect is attributed to the inhibition of specific enzymatic pathways involved in plant growth. These compounds disrupt the synthesis of essential metabolites, leading to reduced growth and eventual death of targeted weed species .
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of thieno[2,3-c]pyrazole derivatives. The compound demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antimicrobial agents .
Table 3: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
The compound’s key structural differentiator is the dual trifluoromethyl substitution on both the pyrazole ring and the phenyl carboxamide group. Below is a comparative analysis with similar derivatives:
Table 1: Structural and Functional Comparison
Key Observations:
Trifluoromethyl Impact: The dual CF₃ groups in the target compound increase lipophilicity (logP ~4.2 estimated) compared to analogues with single CF₃ or non-fluorinated substituents . This enhances membrane permeability and target engagement, as seen in razaxaban’s pharmacokinetics .
Carboxamide Substituent : The 3-(trifluoromethyl)phenyl group in the target compound likely improves binding affinity vs. electron-donating groups (e.g., 4-ethoxyphenyl in ). Chlorophenyl derivatives (e.g., ) show reduced potency due to weaker electron withdrawal.
Pharmacological and Physicochemical Data
- Binding Affinity : Razaxaban (Ki = 0.19 nM for Factor Xa) highlights the role of CF₃ in enhancing inhibitor potency .
- Metabolic Stability : CF₃ groups reduce oxidative metabolism, as seen in AMG 458’s improved half-life .
- Solubility : The target compound’s high logP may limit aqueous solubility, necessitating formulation adjustments (e.g., co-solvents) .
Q & A
Q. What are the established synthetic routes for 1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide, and how can yield be optimized?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Condensation of a thienopyrazole carboxylic acid derivative with a substituted aniline under peptide coupling agents (e.g., HATU or EDCI) in polar aprotic solvents (e.g., DMF or DCM) .
- Step 2: Methylation at the 1-position of the pyrazole ring using methyl iodide in the presence of a base like K₂CO₃ .
- Optimization: Yield improvement (70–85%) is achieved by controlling reaction temperature (0–25°C), solvent purity, and catalytic additives (e.g., DMAP). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures >95% purity .
Q. Which analytical methods are most reliable for characterizing the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and aromaticity. For example, the trifluoromethyl group shows a singlet at ~δ -62 ppm in ¹⁹F NMR .
- X-ray Crystallography: Resolves bond lengths (e.g., C–F bonds at 1.33–1.35 Å) and dihedral angles in the thienopyrazole core .
- High-Performance Liquid Chromatography (HPLC): Purity assessment using a C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm .
Q. What preliminary biological screening data exist for this compound?
Initial studies focus on:
- Enzyme Inhibition: IC₅₀ values against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Cytotoxicity: Screening in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with EC₅₀ ranges of 2–10 µM .
- Solubility: Measured in PBS (pH 7.4) at 25°C: <0.1 mg/mL, necessitating DMSO-based formulations for in vitro studies .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl groups influence reaction mechanisms in derivatization?
The electron-withdrawing trifluoromethyl groups activate the pyrazole ring toward nucleophilic aromatic substitution. For example:
- Electrophilic Aromatic Substitution: Reactivity at the 5-position is enhanced, enabling halogenation (e.g., Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄) .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently under Pd(PPh₃)₄ catalysis, yielding biaryl derivatives .
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
-
Core Modifications: Compare analogs with varying substituents (e.g., replacing trifluoromethyl with chloro or methyl groups) .
-
Bioisosteric Replacements: Substitute the thienopyrazole core with pyrazolo[3,4-d]pyrimidine to assess kinase selectivity .
-
Table 1: SAR Data for Selected Derivatives
Derivative R₁ R₂ IC₅₀ (EGFR, nM) Parent CF₃ CF₃ 45 Analog A Cl CF₃ 120 Analog B CF₃ H 320
Q. How should contradictory data in biological activity across studies be resolved?
- Assay Variability: Replicate experiments using standardized protocols (e.g., ATP concentration in kinase assays) .
- Metabolic Stability: Compare hepatocyte clearance rates (human vs. rodent) to explain species-specific discrepancies .
- Crystallographic Validation: Co-crystallize the compound with target proteins to confirm binding modes .
Q. What computational strategies predict binding modes and metabolic pathways?
- Molecular Docking: Use AutoDock Vina with crystal structures of COX-2 or CYP450 isoforms to identify key interactions (e.g., hydrogen bonds with Thr513) .
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of oxidative metabolism (e.g., CYP3A4-mediated defluorination) .
Q. What strategies mitigate solubility challenges in in vivo studies?
Q. How do environmental factors (pH, light) influence degradation pathways?
- Acidic Conditions: Hydrolysis of the carboxamide group generates 3-(trifluoromethyl)benzoic acid, detected via LC-MS .
- UV Exposure: Photooxidation of the thiophene ring forms sulfoxide derivatives, characterized by IR (S=O stretch at 1040 cm⁻¹) .
Q. What scalability challenges arise in multi-gram synthesis?
- Continuous Flow Chemistry: Optimize residence time (30 min) and temperature (50°C) for the condensation step to reduce batch variability .
- Catalyst Recycling: Immobilize Pd catalysts on magnetic nanoparticles to minimize metal leaching in cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
